7-hydroxy-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Description
7-Hydroxy-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a purino-pyrimidine hybrid compound characterized by a fused bicyclic core with distinct substitutions. Key structural features include:
- A 1-methyl substituent at position 1, contributing to steric and electronic effects.
- A 9-(4-methylphenyl) group, introducing aromaticity and lipophilicity.
Properties
IUPAC Name |
7-hydroxy-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-9-3-5-10(6-4-9)20-7-11(22)8-21-12-13(17-15(20)21)19(2)16(24)18-14(12)23/h3-6,11,22H,7-8H2,1-2H3,(H,18,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDDTBCYLIQSAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)NC(=O)N4C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322281 | |
| Record name | 7-hydroxy-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49645300 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
77350-99-3 | |
| Record name | 7-hydroxy-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets by forming hydrogen bonds or hydrophobic interactions.
Biochemical Pathways
Pyrimidine derivatives are often involved in nucleic acid synthesis and metabolism, so this compound could potentially affect these pathways.
Pharmacokinetics
Its lipophilic nature suggests that it may easily diffuse into cells.
Biological Activity
The compound 7-hydroxy-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione (commonly referred to as a purine derivative) has garnered attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on available literature.
- Molecular Formula : C15H16N4O3
- Molecular Weight : 284.31 g/mol
- IUPAC Name : 7-hydroxy-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction , which is utilized for forming carbon-carbon bonds under mild conditions. The reaction often employs organoboron reagents and palladium catalysts to achieve high yields and purity.
Anticancer Potential
Recent studies have indicated that purine derivatives exhibit promising anticancer properties. For instance, research has highlighted that compounds structurally related to 7-hydroxy-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione can inhibit specific kinases involved in cell cycle regulation and apoptosis.
- Inhibition of PKMYT1 :
- Cell Viability Assays :
- Cell-based assays have demonstrated that the compound significantly reduces the viability of various cancer cell lines by inducing apoptosis through the mitochondrial pathway .
Antimicrobial Activity
The compound also shows potential antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains and fungi.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It acts as an inhibitor of key kinases involved in cell signaling pathways.
- Receptor Modulation : The compound may bind to receptors influencing cellular responses such as proliferation and apoptosis.
Case Studies
Several case studies have explored the biological activity of related compounds:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | PKMYT1 Inhibition | Identified potent inhibitors with selectivity over WEE1 kinase. |
| Study 2 | Antileishmanial Effects | Showed significant activity against Leishmania parasites. |
| Synthesis and Activity | Reported synthesis methods and biological evaluations indicating potential therapeutic uses. |
Comparison with Similar Compounds
Compound 7 (6-[(3-Hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione)
- Key Differences :
- Methoxymethyl groups at positions 1 and 3 (vs. hydroxy and methyl in the target compound).
- A 5-methyl substituent on the pyrimidine ring, absent in the target compound.
Compound BH58231 (7-Hydroxy-1-methyl-9-(3-methylphenyl)-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione)
- Key Differences :
- 3-(2-Piperidin-1-ylethyl) group at position 3, introducing a basic amine moiety.
- 3-methylphenyl substituent (meta-substituted) at position 9 vs. 4-methylphenyl (para-substituted) in the target compound.
- The meta-methylphenyl group introduces steric and electronic differences, possibly altering binding affinity compared to the para-substituted analog .
Structural Analogues with Varying Ring Saturation
1-Methyl-9-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Key Differences :
- Tetrahydropyrimido-purine core (vs. dihydro in the target compound), increasing ring saturation and conformational rigidity.
- Benzyl group at position 9 (vs. phenyl in the target compound), adding a methylene spacer.
- Implications :
Physicochemical and Pharmacokinetic Comparisons
| Property | Target Compound | Compound 7 | BH58231 | Tetrahydropyrimido Analogue |
|---|---|---|---|---|
| LogP (Predicted) | 2.1 | 3.4 | 2.8 | 2.5 |
| Hydrogen Bond Donors | 1 (7-OH) | 2 | 1 (7-OH) | 0 |
| Aromatic Substituents | 4-methylphenyl | None | 3-methylphenyl | 4-methylbenzyl |
| Key Functional Groups | Hydroxy, methyl | Methoxymethyl | Piperidinylethyl | Benzyl, tetrahydropyrimido |
- Water Solubility : The target compound’s hydroxy group improves solubility compared to Compound 7’s methoxymethyl groups but may reduce it relative to BH58231’s piperidinylethyl amine (ionizable at physiological pH) .
- Metabolic Stability: The tetrahydropyrimido analogue’s saturated core may resist oxidative metabolism better than the dihydro-purino-pyrimidine core of the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
